molecular formula C16H29N7O6 B12417140 Azido-PEG1-Val-Cit-OH

Azido-PEG1-Val-Cit-OH

Cat. No.: B12417140
M. Wt: 415.45 g/mol
InChI Key: OISSTCBEWJVATK-AMGKYWFPSA-N
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Description

Azido-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. This compound is also known for its role in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG1-Val-Cit-OH is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol (PEG), valine (Val), and citrulline (Cit) into the molecule. The azide group is introduced to the PEG chain, which is then linked to the Val-Cit dipeptide. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG1-Val-Cit-OH primarily undergoes click chemistry reactions, specifically CuAAC and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are bioconjugates, where this compound is linked to another molecule, such as a drug or a fluorescent probe. These bioconjugates are used in various scientific and medical applications .

Scientific Research Applications

Azido-PEG1-Val-Cit-OH has a wide range of applications in scientific research:

Mechanism of Action

Azido-PEG1-Val-Cit-OH functions as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in the lysosome. This cleavage releases the drug payload only within the target cell, minimizing off-target effects. The azide group facilitates the attachment of the linker to the drug or antibody through click chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG1-Val-Cit-OH is unique due to its single PEG unit, which provides a balance between solubility and stability. Its specific cleavage by cathepsin B ensures targeted drug release, making it highly effective in ADC applications .

Properties

Molecular Formula

C16H29N7O6

Molecular Weight

415.45 g/mol

IUPAC Name

(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid

InChI

InChI=1S/C16H29N7O6/c1-10(2)13(22-12(24)5-8-29-9-7-20-23-18)14(25)21-11(15(26)27)4-3-6-19-16(17)28/h10-11,13H,3-9H2,1-2H3,(H,21,25)(H,22,24)(H,26,27)(H3,17,19,28)/t11-,13?/m0/s1

InChI Key

OISSTCBEWJVATK-AMGKYWFPSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-]

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-]

Origin of Product

United States

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